Lipophilicity Modulation: logP Comparison vs. Unsubstituted Pyrazolone Acetic Acid Core
The 6-chloropyridazine substituent significantly increases lipophilicity relative to the unsubstituted pyrazolone acetic acid scaffold. The target compound exhibits a calculated logP of -0.839 [1], whereas the core 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS 860409-48-9) has an estimated logP of approximately -1.2 [2]. This 0.36 log unit increase can enhance membrane permeability and influence pharmacokinetic profiles in drug discovery programs.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = -0.839 |
| Comparator Or Baseline | 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS 860409-48-9), estimated logP ≈ -1.2 |
| Quantified Difference | ΔlogP ≈ 0.36 |
| Conditions | Calculated logP values; comparator logP estimated based on structural analogy. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and bioavailability, making the target compound a more favorable starting point for CNS or intracellular-targeting lead series.
- [1] ChemBase. 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid substance detail (logP = -0.839). View Source
- [2] Estimated logP for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid based on structural similarity and class trends. View Source
